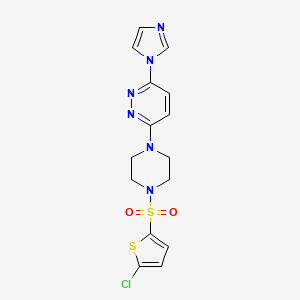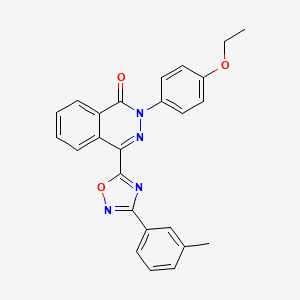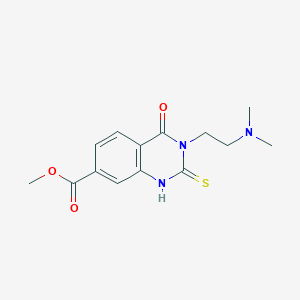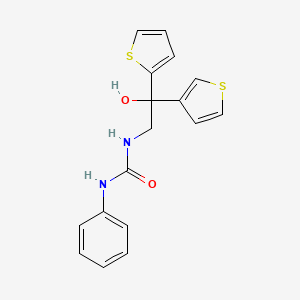
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C9H9Cl2NO. It has a molecular weight of 218.08 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is 1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is a solid substance . It has a molecular weight of 218.08 . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
1. Inhibitory Properties in Enzyme Activity
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol, a derivative of tetrahydroisoquinoline, has been studied for its potential as an inhibitor of certain enzymes. For example, compounds like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline demonstrated potent inhibitory properties in phenylethanolamine N-methyltransferase, an enzyme involved in epinephrine biosynthesis, showing therapeutic utility potential (Demarinis et al., 1981).
2. Analytical and Quality Control Applications
The compound has applications in analytical chemistry, particularly in the identification and quantification of active ingredients in pharmaceuticals. A study developed a thin layer chromatography (TLC) method for quantitative determination of 5,7-dichloroquinolin-8-ol, demonstrating its utility in routine quality control analysis of pharmaceuticals (Pavithra et al., 2011).
3. Preconcentration of Metals for Analysis
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol modified compounds have been used in the preconcentration of metals like thorium and uranium. This application is significant in environmental and analytical chemistry, where precise measurement of trace elements is crucial (Preetha et al., 2002).
4. Potential in Medicinal Chemistry
Research into derivatives of 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol, such as those with amido and carboxy modifications, indicates potential applications in medicinal chemistry. These derivatives have shown activity as antagonists at the glycine site of the NMDA receptor, suggesting possible therapeutic applications (Leeson et al., 1992).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h4,12-13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLCPWMVWUZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2Cl)Cl)O)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID4245502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


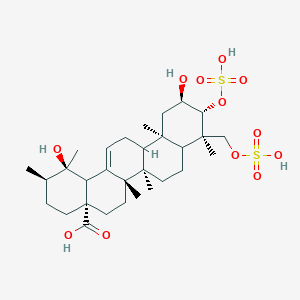
![N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

methanone hydrochloride](/img/structure/B2694213.png)
